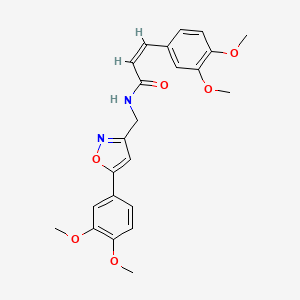
(Z)-3-(3,4-dimethoxyphenyl)-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-3-(3,4-dimethoxyphenyl)-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)acrylamide is a useful research compound. Its molecular formula is C23H24N2O6 and its molecular weight is 424.453. The purity is usually 95%.
BenchChem offers high-quality (Z)-3-(3,4-dimethoxyphenyl)-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-3-(3,4-dimethoxyphenyl)-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Below, I provide insights into research areas involving similar compounds, which could suggest potential applications for the compound :
Thermoresponsive Polymeric Scaffolds
Research by Galperin, Long, and Ratner (2010) on thermoresponsive poly(N-isopropyl acrylamide)-based scaffolds highlights the utility of such materials in tissue engineering. The study focused on creating scaffolds with controlled porosity and degradability, which could be relevant for designing drug delivery systems or tissue engineering scaffolds that respond to temperature changes in the body Galperin, Long, & Ratner, 2010.
Herbicidal Activity
The synthesis and evaluation of herbicidal activities by Wang, Li, Li, and Huang (2004) demonstrate how certain acrylate compounds can serve as effective herbicides. This research could be analogous to investigating the compound for potential agricultural applications, particularly as a herbicide or in the development of new agrochemicals Wang, Li, Li, & Huang, 2004.
Piezochromism and Acidchromism
Gao-Feng et al. (2016) studied a compound exhibiting piezochromism and acidchromism, suggesting possible applications in materials science, such as in the development of sensors or smart materials that change color in response to mechanical pressure or changes in pH Gao-Feng et al., 2016.
Solar Cell Applications
Kim et al. (2006) explored organic sensitizers with potential applications in solar cells. This kind of research indicates that compounds with specific electron-donating and accepting properties can be crucial for developing more efficient photovoltaic materials Kim et al., 2006.
Controlled Drug Delivery
Pathania, Gupta, Kothiyal, Sharma, Eldesoky, and Naushad (2016) reported on a chitosan-g-poly(acrylamide)/Zn nanocomposite for controlled drug delivery. This highlights the importance of such compounds in creating nanocomposite materials for targeted and controlled release of pharmaceuticals Pathania et al., 2016.
properties
IUPAC Name |
(Z)-3-(3,4-dimethoxyphenyl)-N-[[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O6/c1-27-18-8-5-15(11-21(18)29-3)6-10-23(26)24-14-17-13-20(31-25-17)16-7-9-19(28-2)22(12-16)30-4/h5-13H,14H2,1-4H3,(H,24,26)/b10-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XURVOQUOCGBXMR-POHAHGRESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NCC2=NOC(=C2)C3=CC(=C(C=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\C(=O)NCC2=NOC(=C2)C3=CC(=C(C=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(3,4-dimethoxyphenyl)-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)acrylamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2644566.png)

acetonitrile](/img/structure/B2644568.png)
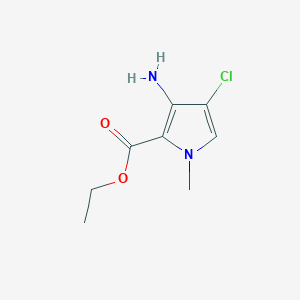
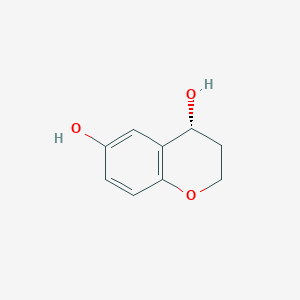
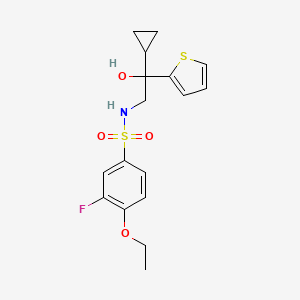
![2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-[3-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B2644575.png)
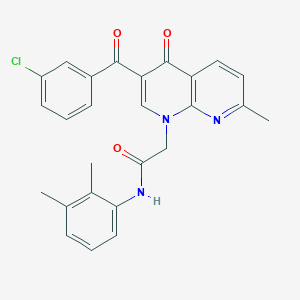
![(E)-1-(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)-3-phenylprop-2-en-1-one](/img/structure/B2644581.png)
![3-(1H-benzo[d]imidazol-2-yl)-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)propanamide](/img/structure/B2644583.png)
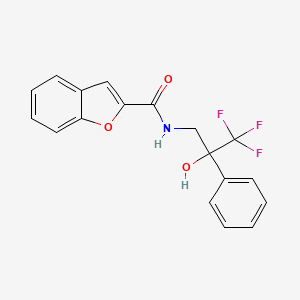
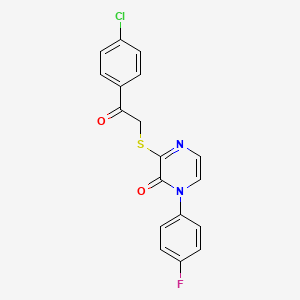
![(Z)-methyl 2-(2-((2-phenoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2644586.png)
